molecular formula C15H13ClN2O2S B394390 1-(2-Chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole CAS No. 312279-00-8

1-(2-Chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B394390
CAS No.: 312279-00-8
M. Wt: 320.8g/mol
InChI Key: TUBQSTAKOJSADJ-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 2-chlorobenzyl chloride in the presence of a base, followed by sulfonation with methylsulfonyl chloride . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically conducted under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzimidazole derivatives. These products can have different biological and chemical properties, making them valuable for further research and applications .

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is unique due to the presence of both the chlorophenyl and methylsulfonyl groups, which can enhance its biological activity and selectivity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-methylsulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c1-21(19,20)15-17-13-8-4-5-9-14(13)18(15)10-11-6-2-3-7-12(11)16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBQSTAKOJSADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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